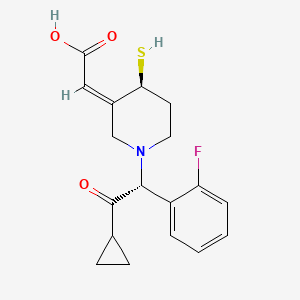
4-((Trimethylsilyl)ethynyl)pyridin-2-amine
Vue d'ensemble
Description
4-((Trimethylsilyl)ethynyl)pyridin-2-amine (4-TEP) is an organic compound that has been studied for its potential applications in various scientific fields. It has a wide range of applications, from synthesis methods to biochemical and physiological effects.
Applications De Recherche Scientifique
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has a wide range of applications in scientific research. It has been used as a chemical reagent in organic synthesis, as a catalyst in organic reactions, and as a fluorescent probe for the detection of specific molecules. It has also been used as a ligand in coordination chemistry, as a building block in the synthesis of polymers, and as a drug delivery system for the targeted delivery of drugs to specific cells.
Mécanisme D'action
4-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organic compound that acts as a ligand in coordination chemistry. It binds to metal ions, such as palladium and copper, and forms complexes that can be used in various organic reactions. The binding of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine to metal ions is mediated by hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a molecule that plays an important role in many physiological processes. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which are molecules that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-((Trimethylsilyl)ethynyl)pyridin-2-amine has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. It is also a versatile compound that can be used in a wide range of organic reactions. However, 4-((Trimethylsilyl)ethynyl)pyridin-2-amine also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. This can make it difficult to use in some laboratory experiments.
Orientations Futures
There are several potential future directions for 4-((Trimethylsilyl)ethynyl)pyridin-2-amine research. It could be used to develop new catalysts for organic reactions, or to develop new drug delivery systems for targeted drug delivery. It could also be used to develop new fluorescent probes for the detection of specific molecules. Additionally, it could be used to study the effects of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine on biochemical and physiological processes, such as inflammation and the immune response. Finally, it could be used to develop new polymers and materials with novel properties.
Propriétés
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAMTLBCGNNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


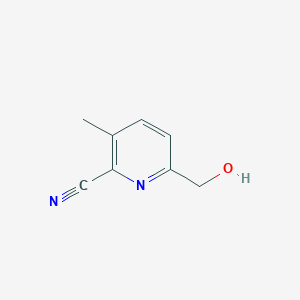
![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
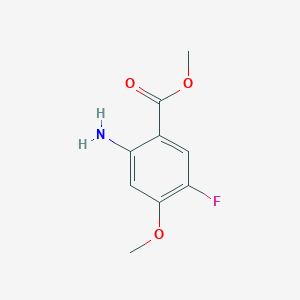
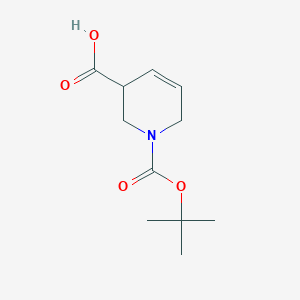
![[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B3331935.png)

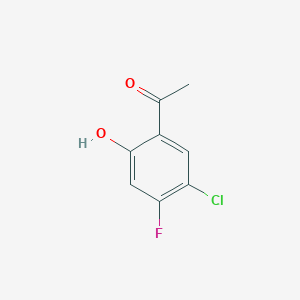
![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)

![N-[(2S)-6,8-Difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-L-norvaline](/img/structure/B3331972.png)
![Ethyl 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propanoate](/img/structure/B3331983.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
